molecular formula C10H8BrN3O B13714653 5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carbaldehyde

5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carbaldehyde

Katalognummer: B13714653
Molekulargewicht: 266.09 g/mol
InChI-Schlüssel: BIWSSZIRRKOXHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD33022763 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD33022763 involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained. The synthetic route may involve multiple stages of purification and refinement to achieve high purity levels.

Industrial Production Methods

Industrial production of MFCD33022763 is carried out on a large scale using advanced chemical engineering techniques. The process involves the use of large reactors, continuous monitoring of reaction parameters, and stringent quality control measures. The industrial method is designed to be cost-effective and efficient, ensuring a consistent supply of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD33022763 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of MFCD33022763 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from the reactions of MFCD33022763 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

MFCD33022763 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is used in biochemical assays and as a probe for studying biological processes.

    Medicine: MFCD33022763 is investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: It is used in the manufacturing of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of MFCD33022763 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Eigenschaften

Molekularformel

C10H8BrN3O

Molekulargewicht

266.09 g/mol

IUPAC-Name

5-bromo-4-(5-methylpyridin-3-yl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H8BrN3O/c1-6-2-7(4-12-3-6)9-10(11)14-8(5-15)13-9/h2-5H,1H3,(H,13,14)

InChI-Schlüssel

BIWSSZIRRKOXHI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1)C2=C(NC(=N2)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.